molecular formula C18H21N3O3S2 B14215717 4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole CAS No. 825634-66-0

4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole

Cat. No.: B14215717
CAS No.: 825634-66-0
M. Wt: 391.5 g/mol
InChI Key: PBUFPMUUPUCUHJ-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an ethoxy group, a thiophene sulfonyl group, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the indazole core using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidin-1-yl Ethoxy Group: This final step involves the nucleophilic substitution reaction of the sulfonylated indazole with 2-(piperidin-1-yl)ethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the thiophene sulfonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-Piperidinyl)ethoxy]benzoic acid
  • 2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol

Uniqueness

4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole stands out due to its combination of a thiophene sulfonyl group and an indazole core, which is less common in similar compounds. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

825634-66-0

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

4-(2-piperidin-1-ylethoxy)-1-thiophen-2-ylsulfonylindazole

InChI

InChI=1S/C18H21N3O3S2/c22-26(23,18-8-5-13-25-18)21-16-6-4-7-17(15(16)14-19-21)24-12-11-20-9-2-1-3-10-20/h4-8,13-14H,1-3,9-12H2

InChI Key

PBUFPMUUPUCUHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC3=C2C=NN3S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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